molecular formula C16H14O5 B8252071 Gosferol

Gosferol

Cat. No.: B8252071
M. Wt: 286.28 g/mol
InChI Key: BVMOMQJYQYBMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Pabulenol is a chiral organic compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its enantiomeric purity and specific stereochemistry, which makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pabulenol typically involves asymmetric synthesis techniques to ensure the desired enantiomeric purity. One common method is the use of chiral catalysts or chiral auxiliaries in the reaction process. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to favor the formation of the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Pabulenol may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral catalysts are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

®-Pabulenol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Pabulenol may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

®-Pabulenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and chiral resolution studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a chiral intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Pabulenol involves its interaction with specific molecular targets and pathways. Its chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-Pabulenol: The enantiomer of ®-Pabulenol, with different stereochemistry and potentially different biological activity.

    Other Chiral Alcohols: Compounds such as ®- and (S)-2-butanol, which also exhibit enantiomeric properties and are used in similar applications.

Uniqueness

®-Pabulenol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its high enantiomeric purity makes it particularly valuable in applications requiring precise chiral control.

Properties

IUPAC Name

4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMOMQJYQYBMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Pabulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33783-80-1
Record name (R)-Pabulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

123 - 125 °C
Record name (R)-Pabulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gosferol
Reactant of Route 2
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Reactant of Route 3
Gosferol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Gosferol

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